molecular formula C19H24O4 B1149848 Gibberellin A9 CAS No. 424-77-0

Gibberellin A9

Cat. No. B1149848
CAS RN: 424-77-0
M. Wt: 316.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A9 is a C19-gibberellin that is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It was initially identified in Gibberella fujikuroi and differs from gibberellin A1 in the absence of OH groups at C-2 and C-7 .


Synthesis Analysis

The biologically inactive precursor GA9 is the major transported GA from the ovary to sepals/petals in cucumber female flowers . The GA9 moves from ovaries to sepal/petal tissues where it is converted to the bioactive GA4 necessary for female flower development .


Molecular Structure Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .

Mechanism of Action

Gibberellins, including Gibberellin A9, stimulate shoot elongation, seed germination, and fruit and flower maturation . They function as a molecular clock for root development .

Future Directions

Research on Gibberellin A9 and other gibberellins continues to evolve. For instance, recent studies have identified the GA receptors and early GA signaling components, determined the molecular mechanism of DELLA-mediated transcription reprogramming, and revealed how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellin A9 involves a total of 11 steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxyphenol", "2-methyl-2-butene", "sodium hydride", "1,3-dibromo-2-propanol", "sodium borohydride", "lithium aluminum hydride", "acetic anhydride", "sodium hydroxide", "methyl iodide", "sodium methoxide", "methyl magnesium bromide", "methyl acrylate", "sodium cyanoborohydride", "dichloromethane", "ethanol", "water", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: 2,4-dimethoxyphenol is reacted with 2-methyl-2-butene in the presence of sodium hydride to form 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol.", "Step 2: 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol is reacted with 1,3-dibromo-2-propanol in the presence of sodium borohydride to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 3: 2,4-dimethoxy-6-methylheptan-1-ol is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanol.", "Step 4: 2,4-dimethoxy-6-methylheptanol is reacted with acetic anhydride in the presence of sodium hydroxide to form 2,4-dimethoxy-6-methylheptan-1-acetate.", "Step 5: 2,4-dimethoxy-6-methylheptan-1-acetate is reacted with methyl iodide in the presence of sodium methoxide to form methyl 2,4-dimethoxy-6-methylheptanoate.", "Step 6: Methyl 2,4-dimethoxy-6-methylheptanoate is reduced with lithium aluminum hydride to form methyl 2,4-dimethoxy-6-methylheptanol.", "Step 7: Methyl 2,4-dimethoxy-6-methylheptanol is reacted with methyl magnesium bromide to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 8: 2,4-dimethoxy-6-methylheptan-1-ol is reacted with methyl acrylate in the presence of sodium cyanoborohydride to form 2,4-dimethoxy-6-methylhept-2-enoate.", "Step 9: 2,4-dimethoxy-6-methylhept-2-enoate is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanoic acid.", "Step 10: 2,4-dimethoxy-6-methylheptanoic acid is reacted with dichloromethane and ethanol to form the methyl ester of 2,4-dimethoxy-6-methylheptanoic acid.", "Step 11: The methyl ester of 2,4-dimethoxy-6-methylheptanoic acid is reacted with sodium hydroxide in tetrahydrofuran and diethyl ether to form Gibberellin A9." ] }

CAS RN

424-77-0

Molecular Formula

C19H24O4

Molecular Weight

316.40

Purity

> 95%

quantity

Milligrams-Grams

synonyms

4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone;  Ibberellin A9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.